3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16) |
InChI Key |
HTRWAWHNIOVMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Sequence Highlights:
| Step | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(pyrrol-3-yl)aniline derivatives via Suzuki–Miyaura coupling | Pd(OAc)2, SPhos, pyrrole-3-boronic acid pinacol ester | Moderate to good yields |
| 2 | Formation of urea derivatives by reaction with isocyanates | Isocyanates, room temperature | Yields ~60% |
| 3 | Conversion of urea to carbodiimide intermediates | CBr4, PPh3, Et3N | Yields ~74% |
| 4 | Electrocyclization of carbodiimide intermediates | TBAF in 1,2-dichlorobenzene, desilylation | Smooth cyclization to pyrroloquinoline core |
| 5 | Functional group transformations to introduce carboxylic acid or other substituents | Hydrolysis, triflation, substitution | Variable yields |
This method leverages the 2-azahexatriene system in carbodiimides to facilitate electrocyclization, efficiently constructing the fused pyrroloquinoline ring system with the carboxylic acid at the 1-position.
Alternative Synthetic Routes
Regioselective Ring Expansion and H-Shift
Another approach involves regioselective ring expansion of precursors such as 3-ylideneoxindoles followed by rearrangements to yield pyrrolo[2,3-c]quinoline-1-carboxylate derivatives. This method typically uses:
- Tosylmethyl isocyanide (TosMIC) as a reagent.
- Base-promoted cyclization in ethanol at reflux.
- Purification by column chromatography.
Yields for ethyl esters of pyrroloquinoline carboxylates range from 60% to 70%, with well-characterized NMR data confirming structure.
Green Synthesis via Multicomponent Reactions
Recent advances include catalyst-free, green synthetic methods involving multicomponent reactions of diketene, isatin, hydrazine, and primary amines to form related pyrroloquinoline scaffolds. Although this method is more commonly applied to pyrrolo[3,4-c]quinoline derivatives, it demonstrates potential for adaptation to this compound synthesis under optimized conditions.
Detailed Research Findings and Data
Table 1: Summary of Key Synthetic Steps and Yields for Pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives
| Intermediate/Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2-(Pyrrol-3-yl)aniline synthesis | Suzuki–Miyaura coupling | Pd(OAc)2, SPhos, base, solvent | 60-80 | Precursor for urea formation |
| Urea formation | Reaction with isocyanates | Room temp, solvent | ~60 | Precursor to carbodiimide |
| Carbodiimide formation | Dehydration of urea | CBr4, PPh3, Et3N | 70-75 | Key intermediate for cyclization |
| Electrocyclization | Thermal or fluoride-promoted | TBAF, 1,2-DCB, heat | 50-70 | Forms pyrroloquinoline core |
| Functionalization | Hydrolysis, triflation, substitution | Various | Variable | Introduces carboxylic acid and substituents |
Spectroscopic and Analytical Data
- Melting points of purified compounds range from 158°C to 285°C depending on substitution.
- ^1H NMR and ^13C NMR data confirm the formation of the fused ring system and carboxylic acid functionality.
- Mass spectrometry and elemental analysis support molecular formula C13H10N2O3 for 4-methoxy derivatives.
Chemical Reactions Analysis
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of various substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 3H-Pyrrolo[2,3-c]quinoline Derivatives
The synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives often involves multi-step organic reactions, which can yield compounds with varying biological activities. For instance, the total synthesis of trigonoine B, a pyrrolo[2,3-c]quinoline alkaloid, was achieved through a six-step process involving electrocyclization techniques. This method allowed for the production of various N-substituted derivatives that may exhibit distinct pharmacological properties .
Antimalarial Activity
Recent studies have demonstrated that certain derivatives of 3H-pyrrolo[2,3-c]quinoline exhibit potent antimalarial properties. For example, modifications to the structure have resulted in compounds with IC50 values as low as 39 nM against chloroquine-sensitive strains of Plasmodium falciparum. These findings suggest that further exploration of this scaffold could lead to the development of novel antimalarial agents .
Antibacterial Properties
The antibacterial efficacy of 3H-pyrrolo[2,3-c]quinoline derivatives has also been investigated. While some compounds showed weak activity against common pathogens like Escherichia coli and Staphylococcus aureus, others demonstrated significant potential against Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment .
Antileishmanial Activity
A series of uniquely functionalized derivatives have been synthesized and evaluated for antileishmanial efficacy. One compound exhibited an IC50 value of 8.36 μM against Leishmania amastigotes and showed substantial in vivo activity in infected mice . This highlights the potential for 3H-pyrrolo[2,3-c]quinoline derivatives in treating leishmaniasis.
Case Study: Trigonoine B
Trigonoine B has been shown to possess multiple biological activities including anti-HIV effects and antibacterial properties. The synthetic route developed not only provides access to trigonoine B but also opens pathways for creating analogs with enhanced biological profiles .
Case Study: Marinoquinoline Derivatives
Research on marinoquinoline-inspired compounds has revealed their activity against M. tuberculosis. These studies utilized structure-activity relationship (SAR) analyses to optimize lead compounds for better efficacy . The identification of allosteric inhibitors targeting specific enzymes represents a significant advancement in understanding the mechanism of action for these compounds.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antifungal activity is linked to the disruption of fungal cell membranes . The compound’s ability to inhibit acetylcholinesterase is due to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Pyrrolo-Pyridine Carboxylic Acids
- Example : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 95%) and its 5-chloro (71%) and 5-methoxy (80%) derivatives .
- Comparison: Replacing quinoline with pyridine reduces aromatic conjugation, altering electronic properties.
Pyrrolo-Quinoxaline Derivatives
- Example: Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Mol. weight: 340.43) .
- Comparison: The quinoxaline core introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Pyrazolo-Quinoline Carboxylic Acids
- Example: 3-Oxo-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid (Mol. formula: C₁₁H₇N₃O₃) .
- Comparison: The pyrazole ring introduces a non-aromatic, conjugated system with a ketone group, which may influence tautomerism and metal-binding properties. This structural variation could modulate kinase inhibition or antioxidant activity compared to the pyrrole-quinoline system .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acid: Enhances water solubility and ionic interactions but may limit bioavailability due to high polarity. Example: 8-Chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid (CAS data unavailable) .
- Ester Derivatives : Ethyl esters (e.g., EN300-43359082, Mol. weight: 228.21) improve lipophilicity, facilitating cellular uptake. These are common prodrug forms .
Sulfonyl and Piperidinyl Substituents
- Example: 4,5-Dihydro-4-oxo-8-[(4-piperidinylamino)sulfonyl]-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester (CAS: 918473-47-9) .
- Comparison : Sulfonyl groups enhance binding to enzymes (e.g., kinases), while piperidinyl moieties may improve blood-brain barrier penetration. These modifications are critical for targeting neurological disorders .
Cytotoxicity in Cancer Cells
- 3H-Pyrrolo[2,3-c]isoquinoline derivatives exhibit significant cytotoxicity against ovarian cancer cells, attributed to DNA intercalation or topoisomerase inhibition .
- Contrast: Pyrrolo-pyridine analogs () lack reported anticancer data, suggesting the quinoline core is pivotal for cytotoxicity.
Multitarget Pharmacological Potential
- Comparison: The carboxylic acid group in 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid may confer distinct selectivity compared to indoloquinolinones, which prioritize kinase inhibition .
Biological Activity
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features that enable interactions with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused pyrrole and quinoline structure with a carboxylic acid functional group at the 1-position. Its molecular formula contributes to its reactivity and biological activity. The unique arrangement of atoms allows for various interactions with enzymes and receptors, which are crucial for its pharmacological effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It serves as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and viruses. This potential is attributed to its ability to inhibit key enzymes involved in microbial metabolism .
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to colorectal cancer. In vitro studies have shown that derivatives of pyrroloquinolines can selectively target cancer cells expressing the p53 protein, enhancing their antiproliferative effects. For instance, specific derivatives demonstrated IC50 values indicating effective inhibition of cancer cell growth .
3. Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of 3H-pyrrolo[2,3-c]quinoline derivatives against Mycobacterium tuberculosis. Two compounds derived from this scaffold exhibited promising minimum inhibitory concentrations (MIC) of 4.1 μM and 4.2 μM against virulent strains of the bacteria. These compounds function as inhibitors of glutamate-5-kinase, a critical enzyme in proline biosynthesis essential for bacterial survival .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological outcomes such as enzyme inhibition and altered cellular signaling pathways .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Trigonoine B | Pyrroloquinoline skeleton | Exhibits anti-HIV activity |
| Aplidiopsamine A | Similar fused ring structure | Known for antimalarial properties |
| Marinoquinolines | Variants of pyrrolo[2,3-c]quinolines | Diverse biological activities including anticancer |
| 4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline | Additional keto group | Enhanced reactivity due to carbonyl functionality |
Each of these compounds demonstrates unique biological activities while sharing a common structural framework with this compound, making them valuable in medicinal chemistry research .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various derivatives on human colorectal cancer cells, certain compounds showed selectivity towards p53-expressing cells. For example, compound 4a exhibited an IC50 value of 4.43 μM against HCT116 p53 +/+ cells compared to 32.50 μM for HCT116 p53 −/− cells, indicating a significant selectivity for cancer cells with functional p53 pathways .
Case Study 2: Anti-Tuberculosis Activity
A recent discovery highlighted two pyrroloquinolines derived from this compound that effectively inhibited Mycobacterium tuberculosis at low concentrations (MIC = 4.1 μM). These compounds were shown to inhibit glutamate-5-kinase, thereby disrupting essential metabolic pathways in the bacteria .
Q & A
(Basic) What are the key synthetic methodologies for preparing 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives?
The synthesis typically involves:
- Dihydroxylation and oxidative cleavage : Starting from 4-allyl-3-amino isoquinolines or naphthyridines, dihydroxylation (e.g., Upjohn process with OsO₄/NMO) forms diols, which undergo oxidative cleavage (NaIO₄) to generate aldehydes. Subsequent cyclization in aqueous Na₂S₂O₄ yields the pyrroloquinoline core .
- Radical methylation : For derivatives like marinoquinoline A, a radical methylation step using diethylzinc and DCP (dicumyl peroxide) is critical for introducing alkyl groups at specific positions .
- Avoiding ozonolysis pitfalls : Traditional ozonolysis at room temperature often produces tar, but low-temperature (-78°C) or alternative dihydroxylation routes improve yield and purity .
(Basic) How is NMR spectroscopy applied to confirm the structure of 3H-pyrrolo[2,3-c]quinoline derivatives?
Key NMR features include:
- Pyrrole ring protons : Distinct doublets in the 6–7 ppm range (¹H NMR) with coupling to adjacent protons and the 3-NH group. D₂O exchange confirms NH presence .
- Aromatic protons : Chemical shifts and splitting patterns (e.g., naphthyridine or isoquinoline rings) align with proposed structures. For example, 5-morpholino derivatives show characteristic upfield shifts for morpholine-attached carbons in ¹³C NMR .
- Melting points and elemental analysis : Used alongside NMR to validate purity and stoichiometry (e.g., 5-phenyl derivatives melt at 218–219°C) .
(Advanced) How can researchers address contradictions in spectral data during structural elucidation?
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings, clarifying connectivity in complex heterocycles .
- X-ray crystallography : Definitive proof of structure for crystalline derivatives (e.g., 5-tert-butyl analogs) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially when elemental analysis shows discrepancies due to hydration or solvation .
(Advanced) What strategies optimize radical methylation in synthesizing pyrroloquinoline derivatives?
- Radical initiators : DCP (dicumyl peroxide) efficiently generates methyl radicals at mild temperatures (40–60°C), enabling selective alkylation of isocyanide precursors .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance radical stability and reaction homogeneity .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during methylation, followed by TFA-mediated deprotection .
(Advanced) How can cytotoxicity data for pyrroloquinoline derivatives be analyzed to establish structure-activity relationships (SAR)?
- In vitro assays : Screen derivatives against cancer cell lines (e.g., ovarian cancer) using IC₅₀ values. For example, 5-morpholino and 5-phenyl analogs show varying potency due to substituent electronic effects .
- Comparative molecular field analysis (CoMFA) : Map steric/electronic properties of substituents (e.g., alkyl vs. aryl groups) to activity trends .
- Therapeutic potential : Evaluate antimalarial activity by testing inhibition of Plasmodium growth, leveraging the rare pyrroloquinoline scaffold’s bioactivity .
(Advanced) What methods resolve low yields during the cyclization of aldehyde intermediates?
- Silica gel additives : Including silica during NaIO₄ cleavage minimizes side reactions and improves aldehyde stability .
- pH control : Neutral or slightly acidic conditions prevent aldehyde dimerization or over-oxidation .
- Microwave-assisted synthesis : Accelerates cyclization kinetics, reducing decomposition risks in heat-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
